molecular formula C7H14N2O B13505476 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

Cat. No.: B13505476
M. Wt: 142.20 g/mol
InChI Key: WZTTZEWYXDZOCY-UHFFFAOYSA-N
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Description

6-Methyl-5-oxa-2,8-diazaspiro[35]nonane is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives .

Scientific Research Applications

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2O/c1-6-2-8-3-7(10-6)4-9-5-7/h6,8-9H,2-5H2,1H3

InChI Key

WZTTZEWYXDZOCY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(O1)CNC2

Origin of Product

United States

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